3-Phenylpropyl 2-piperidin-4-yloxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylpropyl 2-piperidin-4-yloxybenzoate is an organic compound that features a piperidine ring, a phenylpropyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpropyl 2-piperidin-4-yloxybenzoate typically involves the esterification of 3-phenylpropyl alcohol with 2-piperidin-4-yloxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Phenylpropyl 2-piperidin-4-yloxybenzoate can undergo various chemical reactions, including:
Oxidation: The phenylpropyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-Phenylpropyl 2-piperidin-4-yloxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Phenylpropyl 2-piperidin-4-yloxybenzoate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The phenylpropyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropyl benzoate: Lacks the piperidine ring, used in perfumes and fragrances.
4-(3-Phenylpropyl)piperidine: Similar structure but lacks the benzoate ester.
Uniqueness
3-Phenylpropyl 2-piperidin-4-yloxybenzoate is unique due to the combination of the piperidine ring, phenylpropyl group, and benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H25NO3 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-phenylpropyl 2-piperidin-4-yloxybenzoate |
InChI |
InChI=1S/C21H25NO3/c23-21(24-16-6-9-17-7-2-1-3-8-17)19-10-4-5-11-20(19)25-18-12-14-22-15-13-18/h1-5,7-8,10-11,18,22H,6,9,12-16H2 |
InChI Key |
YIRNIGLLIPYQNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2C(=O)OCCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.